3-Methyl-2-nitroaniline

Rearrangement kinetics Acid catalysis Nitroaniline stability

3-Methyl-2-nitroaniline (CAS 601-87-6) features an ortho-nitro, meta-methyl substitution pattern not available from simpler isomers. This scaffold enables one-pot reductive cyclization to 2-substituted benzimidazoles with regiochemical control, reduction to 3-methyl-o-phenylenediamine for polymer and pharmaceutical intermediates, and diazotization to azo dyes with bathochromic shifts. Methyl-directed electrophilic substitution yields halogenated scaffolds for cross-coupling. Choose this isomer for reproducible reactivity and distinct product distributions unattainable with unsubstituted 2-nitroaniline or 4-methyl-2-nitroaniline.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 601-87-6
Cat. No. B108021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitroaniline
CAS601-87-6
Synonyms2-Nitro-m-toluidine;  3-Methyl-2-nitrobenzenamine;  2-Nitro-3-methylaniline;  3-Amino-2-nitrotoluene
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3
InChIKeyVDCZKCIEXGXCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitroaniline (CAS 601-87-6): Technical Baseline for Procurement and Analytical Reference


3-Methyl-2-nitroaniline (CAS 601-87-6), also known as 2-nitro-m-toluidine or 3-amino-2-nitrotoluene, is a substituted nitroaromatic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is characterized by a methyl group at the 3-position and a nitro group at the 2-position relative to the amino group on the benzene ring, creating a sterically and electronically distinct ortho-nitroaniline scaffold . The compound typically appears as an orange to pale yellow crystalline powder with a melting point reported in the range of 107–108 °C [1] and a predicted pKa of -0.11±0.10 . Its lipophilicity is indicated by a calculated LogP of approximately 2.3–2.6 [2], which distinguishes it from simpler nitroaniline isomers in terms of solvent partitioning behavior.

3-Methyl-2-nitroaniline (CAS 601-87-6): Why In-Class Analogs Are Not Drop-In Replacements


Substituting 3-methyl-2-nitroaniline with other nitroaniline isomers or methyl-substituted analogs is not straightforward due to fundamental differences in electronic distribution, steric environment, and reactivity conferred by the specific ortho-nitro, meta-methyl substitution pattern. For instance, the ortho-nitroaniline core enables a unique intramolecular hydrogen bond between the amino and nitro groups that influences both basicity and crystalline packing [1], while the meta-methyl group modulates electron density and lipophilicity without directly participating in hydrogen bonding [2]. This combination creates a reactivity profile distinct from unsubstituted 2-nitroaniline (lacks methyl-directed electronic effects), 4-methyl-2-nitroaniline (different substitution pattern yields different supramolecular assembly), and 3-nitroaniline isomers (meta-nitro arrangement fundamentally alters reduction kinetics and coupling behavior) [3]. Consequently, direct replacement can result in altered reaction kinetics, divergent product distributions in heterocyclic synthesis, and different solid-state properties that impact formulation and downstream processing. The following quantitative evidence establishes where these differences are measurable and consequential for scientific selection.

3-Methyl-2-nitroaniline (CAS 601-87-6): Quantitative Differentiation Evidence Against Closest Analogs


3-Methyl-2-nitroaniline vs. 2,3-Dinitroaniline: Differential Reactivity in Acid-Catalyzed Nitro Group Rearrangement

In concentrated sulfuric acid at 110 °C, 3-methyl-2-nitroaniline undergoes nitro group rearrangement at a substantially slower rate compared to 2,3-dinitroaniline [1]. This kinetic difference is attributed to the absence of a second nitro group that would otherwise activate the ring toward electrophilic attack and migration. The quantitative distinction is critical for processes involving acidic conditions where unwanted rearrangement side reactions must be minimized.

Rearrangement kinetics Acid catalysis Nitroaniline stability

3-Methyl-2-nitroaniline vs. 2-Nitroaniline: Differentiated Solubility Profile Driven by Methyl Substitution

The introduction of a methyl group at the 3-position increases the calculated lipophilicity of 3-methyl-2-nitroaniline relative to unsubstituted 2-nitroaniline [1]. The target compound exhibits a predicted LogP of 2.29–2.59 [2], whereas 2-nitroaniline (CAS 88-74-4) has a reported experimental LogP of approximately 1.83 [3]. This difference of approximately 0.5–0.8 LogP units corresponds to a roughly 3- to 6-fold higher partitioning into organic phases under equivalent conditions.

Lipophilicity Solvent partitioning Process chemistry

3-Methyl-2-nitroaniline vs. 4-Methyl-2-nitroaniline: Divergent Supramolecular Assembly Driven by Methyl Position

The position of the methyl substituent on the nitroaniline scaffold dictates the dimensionality of hydrogen-bonded supramolecular networks in the solid state [1]. While 4-methyl-2-nitroaniline forms simple one-dimensional hydrogen-bonded chains, the 3-methyl isomer (the target compound) exhibits a distinct assembly pattern influenced by the steric and electronic positioning of the methyl group adjacent to the ortho-nitro moiety [2]. This structural divergence affects crystal packing density and potentially impacts solid-state stability, solubility kinetics, and milling behavior.

Crystal engineering Hydrogen bonding Solid-state properties

3-Methyl-2-nitroaniline vs. Meta-Nitroaniline Isomers: Differentiated Coupling Behavior in Azo Dye Formation

The ortho-nitroaniline core of 3-methyl-2-nitroaniline confers distinct behavior in diazotization and subsequent azo coupling reactions compared to meta-nitroaniline isomers [1]. In alkaline media, azo compounds derived from ortho-nitroanilines produce different color intensities than those from meta-nitroanilines [2]. Specifically, the color strength of azo compounds formed from ortho-nitroaniline coupling is intermediate between the strongly colored para-nitroaniline derivatives and the weakly colored meta-nitroaniline derivatives, with quantitative spectrophotometric differences enabling analytical discrimination of isomers [3].

Azo coupling Diazotization Chromophore development

3-Methyl-2-nitroaniline as a Precursor to 4-Bromo-3-methyl-2-nitroaniline: Demonstrated Synthetic Utility with Quantified Yield

3-Methyl-2-nitroaniline serves as a direct precursor for regioselective bromination to yield 4-bromo-3-methyl-2-nitroaniline, a valuable intermediate for further functionalization . In a documented procedure, treatment of 3-methyl-2-nitroaniline with N-bromosuccinimide (NBS) in glacial acetic acid at 110 °C for 1 hour affords the 4-bromo derivative in 78% isolated yield [1]. This transformation demonstrates the compound's utility as a scaffold for introducing additional functionality while preserving the ortho-nitroaniline core.

Bromination Building block synthesis Heterocyclic precursors

3-Methyl-2-nitroaniline (CAS 601-87-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of 4-Substituted Benzimidazoles via Reductive Cyclization

3-Methyl-2-nitroaniline serves as an ortho-nitroaniline precursor for one-pot reductive cyclization with aldehydes to yield 2-substituted benzimidazoles [1]. The methyl group at the 3-position introduces regiochemical control in subsequent functionalization of the benzimidazole core. This application is supported by established methodology using Na₂S₂O₄ reduction under microwave or thermal conditions, providing access to N–H and N-substituted benzimidazole derivatives with functional group tolerance [2].

Precursor for 3-Methyl-o-phenylenediamine via Nitro Group Reduction

Reduction of the nitro group in 3-methyl-2-nitroaniline affords 3-methyl-o-phenylenediamine (3-methyl-1,2-diaminobenzene), a key intermediate for polybenzimidazole polymers, corrosion inhibitors, and pharmaceutical building blocks [1]. Electrocatalytic reduction studies on related ortho-nitroanilines at Ti/ceramic TiO₂ cathodes demonstrate the feasibility of converting this scaffold to the corresponding diamine with high current efficiency [2]. The presence of the methyl group distinguishes the resulting diamine from unsubstituted o-phenylenediamine, enabling access to methylated heterocyclic scaffolds.

Intermediate for Specialty Azo Dyes and Pigments

The ortho-nitroaniline core of 3-methyl-2-nitroaniline, combined with its 3-methyl substitution, enables the preparation of azo dyes with distinct absorption characteristics and bathochromic shifts relative to unsubstituted analogs [1]. Diazotization followed by coupling with appropriate coupling components (e.g., naphthols, aromatic amines) yields chromophores suitable for textile dyes, printing inks, and specialty pigments where specific color coordinates and fastness properties are required [2].

Building Block for Halogenated Nitroaniline Derivatives

3-Methyl-2-nitroaniline undergoes regioselective electrophilic aromatic substitution to introduce halogen atoms at specific positions on the ring [1]. As demonstrated by the 78% yield bromination to 4-bromo-3-methyl-2-nitroaniline [2], the compound provides a reliable entry point to halogenated nitroaniline scaffolds. These halogenated derivatives serve as versatile intermediates for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition metal-catalyzed transformations in medicinal chemistry and materials science.

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